

# (-)-Eseroline fumarate structure-activity relationship

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## Compound of Interest

Compound Name: (-)-Eseroline fumarate

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An In-Depth Technical Guide to the Structure-Activity Relationship of (-)-Eseroline

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

(-)-Eseroline is a fascinating scaffold in medicinal chemistry, derived from the natural acetylcholinesterase inhibitor, physostigmine. It has garnered significant interest due to its dual pharmacological profile, acting as both a potent, reversible inhibitor of acetylcholinesterase (AChE) and an agonist at opioid receptors.[1][2] This dual activity presents unique opportunities and challenges for drug design. This document provides a comprehensive technical overview of the structure-activity relationships (SAR) of (-)-eseroline, detailing how specific structural modifications influence its affinity and potency at its primary biological targets. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to guide further research and development.

## Core Structure-Activity Relationships (SAR)

The pharmacological profile of eseroline analogs is primarily dictated by modifications at two key positions: the phenolic hydroxyl group at the C5 position and the N1-methyl group of the

pyrrolidine ring.

## Modifications of the Phenolic Hydroxyl Group (C5)

The free phenolic hydroxyl group is crucial for eseroline's potent opioid receptor agonist activity, drawing structural parallels to the phenolic hydroxyl of morphine.[3] However, this group is also the site of carbamoylation, which converts eseroline into physostigmine-like molecules with pronounced AChE inhibitory activity.

- Carbamoylation: The addition of a carbamoyl group to the C5 hydroxyl significantly enhances AChE inhibition. The nature of the substituent on the carbamoyl nitrogen influences both potency and selectivity.
  - Hydrophobicity: In general, increasing the hydrophobicity of simple, non-branching carbamoyl groups (e.g., butyl-, octyl-, benzylcarbamoyl) does not significantly alter potency against AChE.[4]
  - Bulky Groups: Introduction of bulky, branched carbamoyl groups (e.g., N-benzyl-N-benzyl-allophanyl) leads to poor anticholinesterase activity.[4]
  - Aromaticity and Selectivity: An N-phenylcarbamoyl group maintains high potency against AChE, comparable to a benzylcarbamoyl group, but dramatically decreases potency against butyrylcholinesterase (BChE) by 50- to 100-fold, thereby greatly increasing selectivity for AChE.[4]

## Modifications at the N1-Position

The N1-position of the pyrrolidine ring is another critical site for modification that modulates activity at both AChE and opioid receptors.

- AChE Inhibition:
  - Hydrophobicity: Increasing the hydrophobicity of the N1-substituent (e.g., replacing the methyl with allyl-, phenethyl-, or -benzylphysostigmine) generally decreases potency against AChE.[4]
  - Quaternarization: N(1)-quaternarization (e.g., physostigmine methosulfate) increases potency against AChE but reduces potency against BChE.[4]

- **Opioid Receptor Activity:** The N1-methyl group is analogous to the N-methyl group in morphine, which is critical for opioid receptor agonism. Modifications at this position can significantly alter opioid receptor affinity and efficacy.

## Opioid Agonist Properties

(-)-Eseroline itself is a potent antinociceptive agent, with reports suggesting it is stronger than morphine in several animal models.<sup>[2]</sup> Its opioid-like effects are demonstrated by its ability to inhibit electrically stimulated contractions of guinea-pig ileum and mouse vas deferens.<sup>[1][2]</sup> This activity is naloxone-reversible, confirming action via opioid receptors. The structural resemblance between the tetracyclic core of eseroline and the scaffold of morphine provides a basis for its opioid activity.<sup>[3]</sup>

## Quantitative Data Summary

The following tables summarize the quantitative data for (-)-eseroline and representative analogs, highlighting their activity at cholinesterases and opioid receptors.

Table 1: Cholinesterase Inhibition Data for (-)-Eseroline and Analogs

Compound/Analog	Modification	Target Enzyme	Activity (K <sub>i</sub> or IC <sub>50</sub> )	Reference
(-)-Eseroline	-	<b>Electric Eel AChE</b>	<b>K<sub>i</sub>: 0.15 μM</b>	<b>[1]</b>
		Human RBC AChE	K <sub>i</sub> : 0.22 μM	[1]
		Rat Brain AChE	K <sub>i</sub> : 0.61 μM	[1]
		Horse Serum BChE	K <sub>i</sub> : 208 μM	[1]
Phenserine	N1-phenylcarbamoyl	E. electricus AChE	IC <sub>50</sub> : 0.013 μM	[5]
Heptyl-physostigmine	C5-heptylcarbamoyl	Human Brain AChE	IC <sub>50</sub> : 31.2 nM	[6]
Benzylcarbamoyl eseroline	C5-benzylcarbamoyl	Human Brain AChE	Potent	[4]
N-phenylcarbamoyl eseroline	C5-phenylcarbamoyl	Human Brain AChE	Potent (similar to benzyl)	[4]

||| Human Brain BChE | 50-100x less potent vs. benzyl |[4] |

Table 2: Opioid Receptor Binding Profile (Illustrative)

Compound	Receptor Subtype	Radioligand	Binding Affinity (K <sub>i</sub> )	Reference
(-)-Eseroline	<b>μ (mu)</b>	<b>[<sup>3</sup>H]DAMGO</b>	<b>High Affinity</b>	<b>[2][7]</b>
	δ (delta)	[ <sup>3</sup> H]DPDPE	Moderate Affinity	[8]
	κ (kappa)	[ <sup>3</sup> H]U-69593	Low Affinity	[8]

| Morphine | μ (mu) | [<sup>3</sup>H]DAMGO | K<sub>i</sub>: 1.2 nM |[7] |

## Experimental Protocols

### Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of AChE inhibitory activity using the colorimetric method developed by Ellman.[9][10]

**Principle:** The assay measures the activity of AChE through a coupled enzymatic reaction. First, AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. The free sulfhydryl group of thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically by its absorbance at 412 nm.[9] The rate of color formation is proportional to AChE activity.

#### Materials:

- 0.1 M Sodium Phosphate Buffer (pH 8.0)
- 10 mM DTNB solution in phosphate buffer
- 14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water
- AChE enzyme solution (e.g., from *Electrophorus electricus* or human erythrocytes) at 1 U/mL
- Test compounds (e.g., eseroline analogs) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

#### Procedure:

- **Reagent Preparation:** Prepare all solutions fresh. The ATCI solution should be prepared daily.[9] Keep the AChE solution on ice.
- **Assay Setup:** In a 96-well plate, set up the following reactions in triplicate (final volume: 180  $\mu$ L)[9]:

- Blank: 170  $\mu\text{L}$  Phosphate Buffer + 10  $\mu\text{L}$  DTNB
- Control (100% Activity): 140  $\mu\text{L}$  Phosphate Buffer + 10  $\mu\text{L}$  AChE solution + 10  $\mu\text{L}$  DTNB + 10  $\mu\text{L}$  Solvent
- Test Sample (Inhibitor): 140  $\mu\text{L}$  Phosphate Buffer + 10  $\mu\text{L}$  AChE solution + 10  $\mu\text{L}$  DTNB + 10  $\mu\text{L}$  Test Compound Solution
- Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10-15 minutes at 25°C.[9][11]
- Reaction Initiation: Add 10  $\mu\text{L}$  of the 14 mM ATCl solution to all wells except the blank to start the reaction. To the blank wells, add 10  $\mu\text{L}$  of deionized water.[9]
- Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[9]
- Data Analysis: Calculate the rate of reaction (V) for each well. The percentage of inhibition is calculated using the formula: % Inhibition =  $[(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] * 100$  The IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the test compound concentration.[12]

## Protocol: Opioid Receptor Radioligand Competition Binding Assay

This protocol describes the determination of a compound's binding affinity ( $K_i$ ) for a specific opioid receptor subtype.[13]

**Principle:** This assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to a specific receptor population. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. The affinity is expressed as the inhibitor constant ( $K_i$ ).[13]

**Materials:**

- Cell membranes from cell lines stably expressing the human opioid receptor of interest ( $\mu$ ,  $\delta$ , or  $\kappa$ ).[14]

- Radioligands: [<sup>3</sup>H]DAMGO (for  $\mu$ ), [<sup>3</sup>H]DPDPE or [<sup>3</sup>H]deltorphin-2 (for  $\delta$ ), [<sup>3</sup>H]U-69593 (for  $\kappa$ ). [8][14]
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Unlabeled test compounds (eseroline analogs)
- Non-specific binding agent (e.g., 10  $\mu$ M Naloxone)
- Glass fiber filter mats (e.g., Whatman GF/B)
- Cell harvester for rapid filtration
- Scintillation vials and scintillation fluid
- Liquid scintillation counter

#### Procedure:

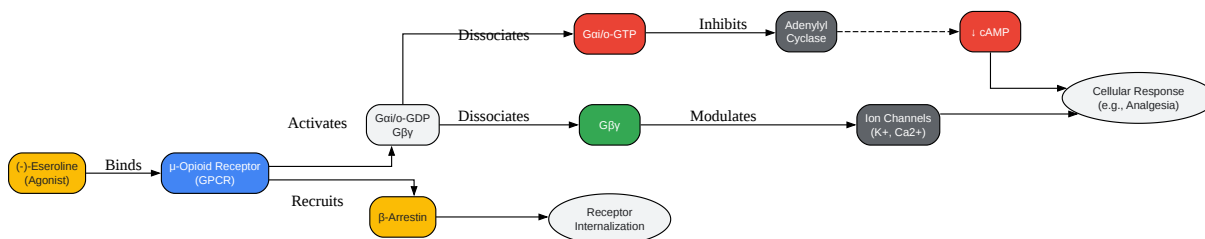
- Assay Setup: In polypropylene tubes or a 96-well plate, add the following components:
  - Total Binding: Assay Buffer + Cell Membranes + Radioligand
  - Non-specific Binding (NSB): Assay Buffer + Cell Membranes + Radioligand + high concentration of Naloxone
  - Competition: Assay Buffer + Cell Membranes + Radioligand + varying concentrations of Test Compound
- Incubation: Incubate the reactions at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

- Quantification: Place the dried filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15]
- Data Analysis:
  - Calculate Specific Binding:  $\text{Specific Binding (CPM)} = \text{Total Binding (CPM)} - \text{Non-specific Binding (CPM)}$
  - Plot the percentage of specific binding against the logarithm of the test compound concentration.
  - Determine the  $IC_{50}$  value from the resulting competition curve.
  - Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_e)$  where  $[L]$  is the concentration of the radioligand and  $K_e$  is its dissociation constant.

## Signaling Pathways and Workflows

### Opioid Receptor Signaling

(-)-Eseroline and its analogs primarily exert their opioid effects through the  $G_{i/o}$ -coupled opioid receptors. Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the  $G\alpha$  subunit, leading to the dissociation of the  $G\alpha_{i/o}$  and  $G\beta\gamma$  subunits, which initiate downstream signaling cascades.

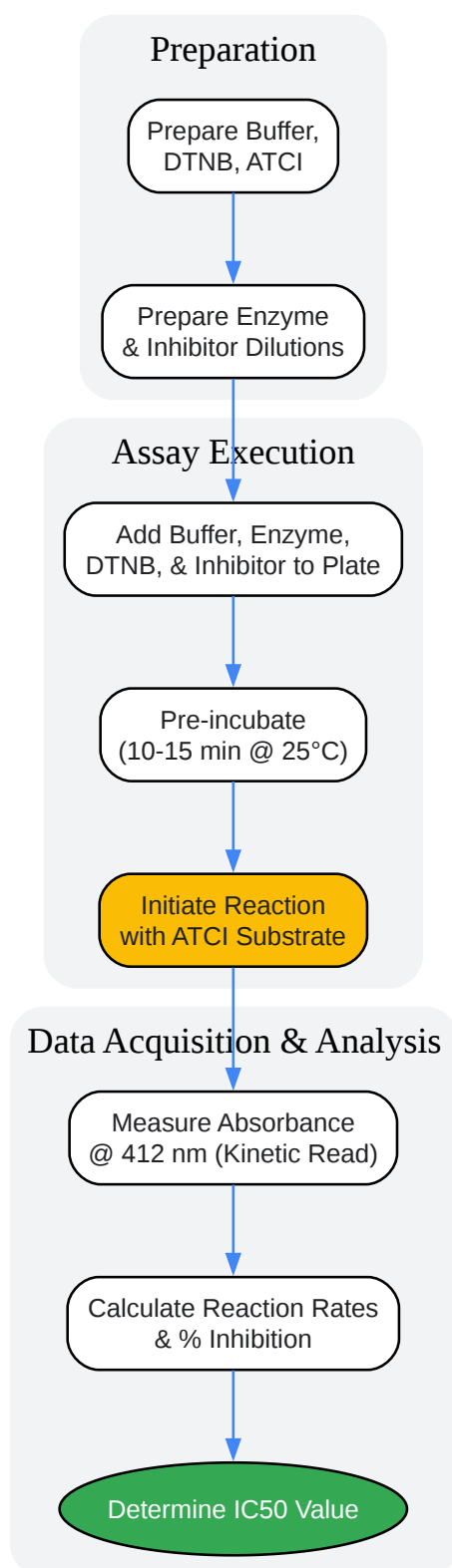


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Opioid Receptor G-Protein and  $\beta$ -Arrestin Signaling Pathways.

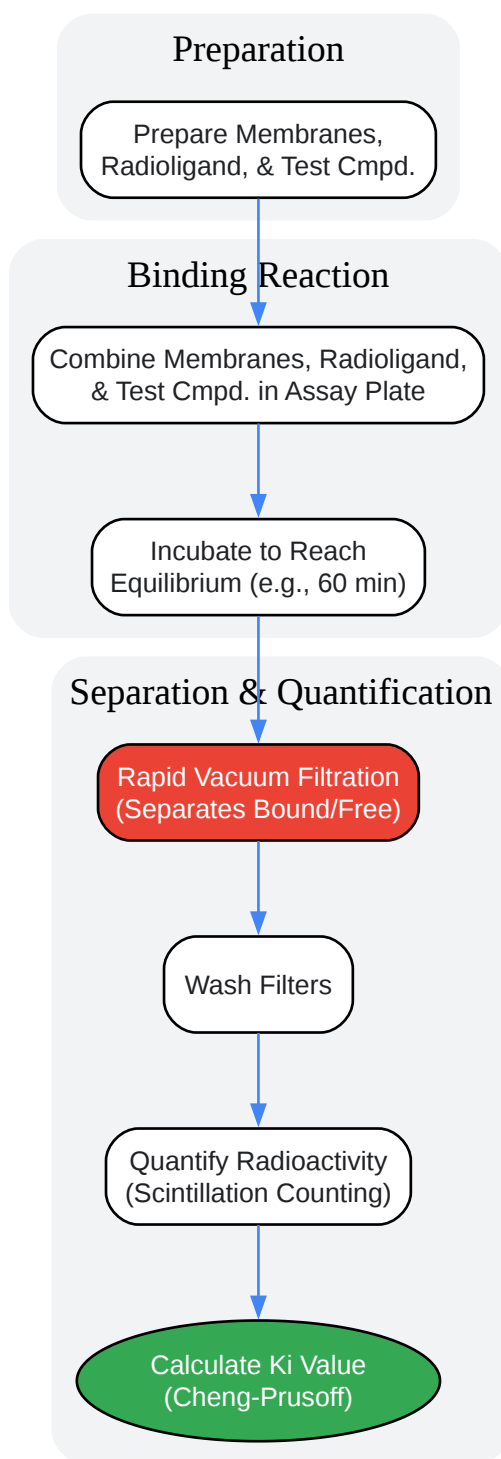
## Experimental Workflows

The following diagrams illustrate the standardized workflows for the key assays described in this guide.



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Workflow of the Ellman's Method for AChE Inhibition.



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Workflow of a Radioligand Competition Binding Assay.

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